3-Chloro-2-ethoxyaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloro-2-ethoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXFGLRPRMYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Broader Context and Significance of Chloro Ethoxyaniline Derivatives
Chloro-ethoxyaniline derivatives, including 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride, are part of a larger group of halogenated anilines that have garnered considerable attention in the scientific community. The presence of both a halogen and an alkoxy group on the aniline (B41778) scaffold imparts unique reactivity and functionality to these molecules.
The chlorine substituent is an electron-withdrawing group that can influence the acidity of the amine and the regioselectivity of further chemical modifications. nih.gov This makes chloro-aniline derivatives valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. google.comprepchem.com The ethoxy group, on the other hand, is an electron-donating group that can also direct the course of chemical reactions and modify the physical properties of the final products, such as their solubility and crystallinity. scirp.org
The strategic placement of these substituents on the aniline ring allows for the fine-tuning of the molecule's properties, which is a key aspect of modern chemical design. Researchers are continually exploring the potential of these derivatives in creating novel compounds with specific biological activities or material properties.
The Versatility of Aniline Derivatives in Synthesis and Materials Science
Aniline (B41778) and its derivatives are cornerstones of organic synthesis, serving as precursors to a vast array of more complex molecules. britannica.comnbinno.com Their utility stems from the reactivity of the amino group, which can undergo a wide range of chemical transformations, including alkylation, acylation, and diazotization. britannica.com These reactions open up pathways to a multitude of functional groups, making aniline derivatives indispensable building blocks in the creation of pharmaceuticals, dyes, and polymers. mcgill.cawikipedia.org
In the realm of advanced materials, aniline derivatives are crucial for the development of conducting polymers, such as polyaniline. researchgate.net These materials exhibit unique electronic and optical properties, making them suitable for applications in sensors, electronic devices, and anti-corrosion coatings. researchgate.net The properties of these polymers can be modulated by introducing different substituents onto the aniline ring, a strategy that has led to the investigation of various substituted anilines, including those with chloro and methoxy (B1213986) groups. researchgate.net
A Look Back: the Historical Development of Synthetic Methodologies for Substituted Anilines
Established Synthetic Routes to 3-Chloro-2-ethoxyaniline (B1612407) Hydrochloride
Established synthetic routes typically rely on a sequential approach involving the construction of the substituted benzene (B151609) ring followed by the formation of the hydrochloride salt. The key steps include the synthesis of a suitable precursor and subsequent chemical modifications.
The primary precursor for 3-chloro-2-ethoxyaniline is typically a substituted nitrobenzene or aniline derivative. A common strategy involves the reduction of a nitroaromatic compound. For instance, a plausible route begins with 2-chloro-6-nitrotoluene, which can be reduced to form 3-chloro-2-methylaniline (B42847). google.compatsnap.com A similar pathway can be envisioned for the ethoxy analogue, starting from a corresponding chlorinated nitro-aromatic compound.
One potential pathway involves the following steps:
Nitration: Anisole (methoxybenzene) can be nitrated to form a mixture of ortho and para isomers. The ortho-nitroanisole is then separated.
Etherification: The methoxy (B1213986) group could be converted to a hydroxy group, followed by Williamson ether synthesis with an ethyl halide to introduce the ethoxy group, yielding 2-ethoxynitrobenzene.
Halogenation: The 2-ethoxynitrobenzene is then subjected to electrophilic aromatic substitution for chlorination. The directing effects of the ethoxy (ortho-, para-directing) and nitro (meta-directing) groups would guide the chlorine atom to the desired position.
Reduction: The nitro group of the resulting 1-chloro-2-ethoxy-3-nitrobenzene is reduced to an amine, yielding 3-chloro-2-ethoxyaniline. This reduction is often accomplished using methods like catalytic hydrogenation or metal-acid reductions. prepchem.com
An alternative approach starts with 2-ethoxyaniline (o-phenetidine). nih.govchemspider.com This precursor would then undergo direct chlorination. However, the strong activating and ortho-, para-directing nature of the amino group necessitates the use of a protecting group to control the regioselectivity of the halogenation and prevent over-chlorination.
The final step in the synthesis is the conversion of the free base, 3-chloro-2-ethoxyaniline, into its hydrochloride salt. This is a standard acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline's amino group acts as a base, accepting a proton (H+) from a strong acid like hydrochloric acid (HCl). quora.com
The reaction is typically performed by dissolving the aniline derivative in a suitable organic solvent and then treating it with a solution of HCl (either aqueous or as a gas dissolved in an inert solvent). The protonation of the amino group forms the anilinium cation, with the chloride ion acting as the counter-ion, resulting in the formation of the water-soluble anilinium chloride salt (C₆H₅NH₃⁺Cl⁻). doubtnut.combrainly.inwikipedia.org This process is often exothermic. The resulting salt can then be isolated by precipitation and filtration, often after evaporating the solvent. youtube.com
Novel and Optimized Synthesis Approaches
Modern synthetic chemistry aims to improve upon established routes by enhancing efficiency, safety, and sustainability. This involves exploring advanced catalytic systems and optimizing reaction parameters.
Catalytic hydrogenation is a critical and widely used method for the reduction of nitroaromatic compounds to anilines due to its high efficiency and clean conversion, often yielding water as the only byproduct. bcrec.id This process is integral to the large-scale industrial production of aniline from nitrobenzene. researchgate.net The reaction is typically carried out using a heterogeneous catalyst, such as palladium, platinum, or nickel, supported on a high-surface-area material like carbon or alumina. nih.govcetjournal.it
Research into optimizing this step for precursors of 3-chloro-2-ethoxyaniline focuses on several key parameters:
Catalyst Selection: Palladium-based catalysts are highly active and selective for nitro group reduction. nih.gov Nickel catalysts, such as Raney nickel, are also effective and more cost-efficient for industrial applications. cetjournal.it
Reaction Conditions: The process is sensitive to temperature and hydrogen pressure. Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst deactivation. bcrec.idnih.gov
Safety Considerations: The hydrogenation of nitro compounds is highly exothermic and can form unstable intermediates, such as hydroxylamines, which pose a risk of thermal runaway. mt.com Careful monitoring of reaction heat and hydrogen consumption is essential for safe scale-up. mt.com
| Catalyst System | Typical Support | Key Advantages | Considerations |
|---|---|---|---|
| Palladium (Pd) | Carbon (C), Alumina (Al₂O₃) | High activity and selectivity at mild conditions. researchgate.netnih.gov | Higher cost compared to base metals. |
| Platinum (Pt) | Carbon (C) | High activity. | Can sometimes promote ring hydrogenation. |
| Nickel (Ni) | Raney Ni, Polystyrene | Cost-effective, widely used in industry. cetjournal.it | May require higher temperatures/pressures. |
| Rhodium (Rh) | - | High efficiency and selectivity in alkaline media. bcrec.id | High cost of the precious metal. |
Novel strategies for synthesizing complex anilines increasingly rely on advanced cross-coupling reactions that allow for the direct formation of carbon-nitrogen (C-N) bonds or the construction of the aromatic ring itself. These methods offer greater flexibility and access to a wider range of substituted anilines.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation, allowing for the coupling of aryl halides or triflates with a wide variety of amines. galchimia.com This could potentially be used to couple an appropriately substituted aryl halide with an ammonia (B1221849) surrogate or a protected amine.
Chan-Lam Coupling: This copper-catalyzed method provides an alternative route, typically coupling arylboronic acids with amines. galchimia.com
Dehydrogenative Coupling: An innovative approach involves constructing the aromatic ring from non-aromatic precursors. For example, a dual photoredox-cobalt catalytic system can achieve the dehydrogenative coupling of secondary amines with cyclohexanones to generate the aniline product. galchimia.comresearchgate.net This strategy circumvents the need for pre-functionalized aromatic starting materials.
Multi-component Reactions: Three-component coupling reactions, for instance between anilines, aldehydes, and terminal alkynes (A³-coupling), have emerged as an efficient way to build complex molecular scaffolds, such as quinolines, under transition metal catalysis (e.g., using Iron, Copper, or Zinc catalysts). chemrevlett.com While not a direct synthesis of the target compound, these principles showcase modern approaches to building complex amine-containing molecules.
Optimizing any synthetic route is crucial for maximizing product yield and purity while minimizing waste and cost. This involves a systematic investigation of various reaction parameters. For the synthesis of 3-chloro-2-ethoxyaniline hydrochloride, optimization could focus on the halogenation, reduction, and salt formation steps.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Controlling the temperature is critical for managing reaction kinetics and preventing the formation of byproducts. bcrec.id
Catalyst Loading: In catalytic steps, minimizing the amount of catalyst without sacrificing efficiency is economically and environmentally beneficial.
Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to quench the reaction, preventing degradation of the product.
Modern approaches to reaction optimization employ high-throughput screening and machine learning algorithms. These techniques allow for the rapid evaluation of a large number of reaction conditions in parallel, enabling a more efficient identification of the global optimum without the need for an exhaustive number of experiments. beilstein-journals.org For example, an improved synthesis of a complex molecule was achieved by optimizing methylation conditions, where the choice of base (cesium carbonate) and solvent (DMF) was found to be critical for achieving a high yield and purity. researchgate.net
Regioselective and Chemoselective Synthesis Studies
The strategic introduction of substituents onto an aniline ring is governed by the electronic and steric properties of the groups already present. For 3-Chloro-2-ethoxyaniline, the primary challenge lies in introducing a chlorine atom ortho to the amino group and meta to the ethoxy group, a pattern not easily achieved by direct electrophilic substitution on 2-ethoxyaniline.
Direct chlorination of 2-ethoxyaniline is synthetically unviable for producing the 3-chloro isomer selectively. The powerful activating, ortho, para-directing nature of both the amino (-NH2) and ethoxy (-OC2H5) groups would lead to a mixture of products, including 3-chloro, 5-chloro, and polychlorinated species. libretexts.org To achieve regioselectivity, a multi-step synthetic pathway is typically employed, often starting with a precursor where substituent directing effects can be precisely controlled.
A robust strategy involves the following key steps:
Nitration: Starting with 2-ethoxyphenol, nitration is performed to introduce a nitro group, yielding 2-ethoxy-nitrophenol. The nitro group is a strong deactivating, meta-directing group.
Chlorination: Subsequent chlorination of the 2-ethoxy-nitrophenol intermediate directs the incoming chlorine electrophile to a position meta to the nitro group. This leads to the formation of the desired 3-chloro-2-ethoxy-nitrophenol.
Reduction: The nitro group is then selectively reduced to an amino group. Common methods for this transformation include catalytic hydrogenation (e.g., H2 over a palladium catalyst) or chemical reduction using reagents like tin(II) chloride or sodium dithionite. wikipedia.org This step yields the target molecule, 3-Chloro-2-ethoxyaniline.
Salt Formation: Finally, reaction with hydrochloric acid (HCl) produces the stable hydrochloride salt.
An alternative, though often less selective, approach involves the protection of the amino group of 2-ethoxyaniline as an acetanilide (B955) (2-ethoxyacetanilide). The acetamido group (-NHCOCH3) is less activating than the amino group and offers considerable steric hindrance. libretexts.org While it still directs ortho and para, the combination of electronic and steric factors can alter the isomer distribution upon chlorination, although achieving high selectivity for the C-3 position remains challenging.
| Strategy | Key Intermediate | Directing Group for Chlorination | Expected Major Product | Regioselectivity |
| Nitro-Precursor Route | 2-ethoxy-nitrophenol | -NO2 (meta-director) | 3-chloro-2-ethoxy-nitrophenol | High |
| Amide-Protection Route | 2-ethoxyacetanilide | -NHCOCH3 (ortho, para-director) | Mixture of 3-chloro and 5-chloro isomers | Moderate to Low |
| Direct Chlorination | 2-ethoxyaniline | -NH2 & -OC2H5 (ortho, para-directors) | Mixture of isomers, polychlorination | Very Low |
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of 3-Chloro-2-ethoxyaniline, the key chemoselective step is the reduction of the nitro group without affecting the chloro or ethoxy substituents. Catalytic hydrogenation is highly effective for this purpose.
Once the 3-Chloro-2-ethoxyaniline scaffold is assembled, further functionalization must be approached with care. The molecule contains three distinct groups—amine, ethoxy, and chloro—each influencing the ring's reactivity. For example, attempting a subsequent electrophilic substitution would be complicated by the competing directing effects of these groups. Modern synthetic methods, such as directed ortho-metalation (DoM) or transition metal-catalyzed cross-coupling reactions, offer superior chemoselectivity. wikipedia.orgbaranlab.org For instance, the amino group could be converted into a directing group (e.g., a pivalamide) to facilitate metalation and subsequent functionalization at the C-3 position, if it were vacant. In this polysubstituted system, such methods allow for reactions at specific C-H or C-Cl bonds, bypassing the challenges of classical electrophilic substitutions.
The regiochemical outcome of the synthesis is critically dependent on the chosen pathway. The table below compares the likely isomer distributions from the chlorination of different 2-ethoxyaniline precursors.
| Precursor | Chlorination Conditions | Primary Isomers Formed | Rationale |
| 2-Ethoxyaniline | Cl2, CH3COOH | 3-Chloro-, 5-Chloro-, 3,5-Dichloro-, and other polychlorinated species | Both -NH2 and -OC2H5 are strong ortho, para-directors, leading to over-activation and poor regiocontrol. byjus.com |
| 2-Ethoxyacetanilide | Cl2, CH3COOH | 5-Chloro-2-ethoxyacetanilide (major), 3-Chloro-2-ethoxyacetanilide (minor) | The acetamido group is a less potent activator than -NH2. Its steric bulk favors substitution at the more accessible para position (C-5). |
| 2-Ethoxynitrobenzene | Cl2, FeCl3 | 3-Chloro-2-ethoxynitrobenzene, 5-Chloro-2-ethoxynitrobenzene | The -NO2 group is deactivating and meta-directing, favoring substitution at C-3 and C-5. The -OC2H5 group's ortho, para-directing influence activates these same positions, leading to a mixture that often requires separation. |
This analysis demonstrates that controlling the electronic nature of the primary substituent (activating amine vs. deactivating nitro group) is the most effective tool for guiding the regiochemical outcome of chlorination in this system.
Mechanistic Investigations of Formation Reactions
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product distributions. The synthesis of 3-Chloro-2-ethoxyaniline primarily involves the mechanism of electrophilic aromatic substitution.
The key C-Cl bond-forming step proceeds via an electrophilic aromatic substitution (EAS) mechanism. In the context of the nitro-precursor route, the reaction involves the chlorination of 2-ethoxynitrobenzene.
Generation of the Electrophile: A chlorinating agent, such as molecular chlorine (Cl2), is activated by a Lewis acid catalyst like iron(III) chloride (FeCl3) to generate a highly electrophilic species, often represented as a chloronium ion (Cl+) or a polarized Cl2-FeCl3 complex.
Nucleophilic Attack: The electron-rich aromatic ring of 2-ethoxynitrobenzene acts as a nucleophile, attacking the electrophilic chlorine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.
Deprotonation: A weak base (e.g., Cl- or the solvent) removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final product, 3-chloro-2-ethoxynitrobenzene.
The regioselectivity of the attack is determined by the stability of the intermediate sigma complex. For 2-ethoxynitrobenzene, attack at the C-3 position (ortho to the ethoxy group, meta to the nitro group) allows for resonance stabilization of the positive charge by the lone pairs on the ethoxy oxygen, while avoiding placing the positive charge adjacent to the electron-withdrawing nitro group.
The choice of reagents is paramount in directing the placement of substituents and ensuring the desired product is formed.
Directing Groups: As discussed, the nature of the substituent present on the ring before chlorination is the single most important factor. An activating, ortho, para-directing group like -NH2 or -OC2H5 will lead to different outcomes than a deactivating, meta-directing group like -NO2. wikipedia.orglibretexts.org
Protecting Groups: Reagents like acetic anhydride (B1165640) are used to introduce protecting groups (e.g., acetamido). This strategy modulates the electronic and steric profile of a functional group (e.g., -NH2) to temper its reactivity and influence the regioselectivity of subsequent steps. libretexts.org
Catalysts: In electrophilic chlorination, a Lewis acid catalyst (e.g., FeCl3, AlCl3) is crucial for activating the chlorinating agent (Cl2), making it sufficiently electrophilic to react with the aromatic ring, especially a deactivated one. researchgate.net
Reducing Agents: The choice of reducing agent for the nitro-to-amine conversion is critical for chemoselectivity. Reagents like Sn/HCl or catalytic hydrogenation (H2/Pd) are effective at reducing the nitro group without cleaving the aryl-chlorine or aryl-ether bonds.
By carefully selecting a synthetic route and the corresponding reagents, it is possible to overcome the inherent directing preferences of individual substituents and construct complex, polysubstituted molecules like 3-Chloro-2-ethoxyaniline with high regiochemical fidelity.
Green Chemistry and Sustainable Synthesis Pathways
The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to mitigate the environmental footprint of chemical manufacturing. Traditional methods for synthesizing substituted anilines often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The following sections explore modern, sustainable alternatives that could be applied to the synthesis of this compound, likely proceeding from precursors such as 2,6-dichloroanisole (B52528) or 1-chloro-2-ethoxy-3-nitrobenzene.
Mechanochemistry, or solvent-free grinding, represents a significant advancement in green synthesis. This high-energy ball milling technique initiates chemical reactions in the solid state, eliminating the need for bulk solvents and often reducing reaction times and waste. In a potential synthesis of 3-Chloro-2-ethoxyaniline, a solid-state reduction of a corresponding nitro-aromatic precursor could be envisioned.
Research into solvent-free synthesis has demonstrated its effectiveness for various organic transformations. For instance, amination reactions of chloro-substituted aromatic compounds have been successfully carried out under solvent-free conditions, often yielding clean products with high efficiency. nih.gov This approach avoids the environmental and safety hazards associated with volatile organic solvents.
Table 1: Hypothetical Solvent-Free Synthesis of 3-Chloro-2-ethoxyaniline
| Parameter | Conventional Method | Solvent-Free Grinding |
|---|---|---|
| Precursor | 1-chloro-2-ethoxy-3-nitrobenzene | 1-chloro-2-ethoxy-3-nitrobenzene |
| Reagent | Iron powder in acidic solution | Solid reducing agent (e.g., NaBH₄) |
| Solvent | Ethanol/Water | None |
| Temperature | Reflux | Ambient |
| Waste | Acidic iron sludge, solvent waste | Minimal solid byproducts |
| Efficiency | Moderate yield, lengthy work-up | Potentially higher yield, simpler work-up |
Aqueous micellar catalysis has emerged as a powerful green chemistry tool, enabling organic reactions to proceed in water, the most environmentally benign solvent. Surfactants form micelles in water, creating nano-sized reactors that can solubilize non-polar organic reactants and catalysts, thereby accelerating reaction rates. mdpi.com
For the synthesis of this compound, micellar catalysis could be employed in steps such as nucleophilic aromatic substitution. For example, the introduction of the ethoxy group onto a dichlorinated precursor could be facilitated within the hydrophobic core of micelles, using a phase-transfer catalyst mechanism. Studies on related aniline syntheses have shown that surfactant-mediated catalysis can lead to excellent yields and faster reaction kinetics. mdpi.comrsc.org The use of commercially available and often biodegradable surfactants enhances the sustainability of this method. unimib.it
Sonochemistry, the application of ultrasound to chemical reactions, can significantly improve reaction efficiency through the phenomenon of acoustic cavitation. The formation, growth, and implosion of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates and yields. nih.govrasayanjournal.co.in
This technique is particularly effective for heterogeneous reactions. For example, the reduction of an appropriate nitroaromatic precursor to form 3-Chloro-2-ethoxyaniline using a metal reducing agent would be greatly accelerated under ultrasonic irradiation. nsf.gov Ultrasound-assisted synthesis often allows for milder reaction conditions, shorter reaction times, and can lead to cleaner products compared to conventional heating methods. nih.govrsc.org
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Nitro Reduction
| Parameter | Conventional Heating | Ultrasound Irradiation |
|---|---|---|
| Reaction Time | Several hours (e.g., 4-8 h) | Minutes (e.g., 10-60 min) nsf.gov |
| Temperature | High (Reflux) | Ambient or slightly elevated |
| Energy Input | High | Low |
| Yield | Good | Often Excellent nsf.gov |
| Byproducts | More likely due to prolonged heating | Minimized due to shorter times |
Microwave-assisted organic synthesis has become a transformative technology for accelerating chemical reactions from hours to minutes. ajrconline.org Unlike conventional heating, microwave irradiation heats the entire reaction mixture uniformly and rapidly, often leading to higher yields and improved product purity. irjmets.com
A plausible microwave-assisted route to 3-Chloro-2-ethoxyaniline could involve the amination of a di-halogenated precursor using aqueous ammonia. nih.gov Research has shown that microwave-assisted amination of activated aryl halides can be achieved in minutes at elevated temperatures, eliminating the need for metal catalysts and organic solvents. nih.govtandfonline.com This method offers a significant improvement in terms of speed, energy efficiency, and environmental impact over traditional methods. orientjchem.org
Table 3: Research Findings on Microwave-Assisted Amination of Aryl Halides
| Precursor Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Activated Aryl Halides | NH₄OH, 130-140°C | 5-20 min | High | nih.gov |
| Heterocycle Substituted Aryl Halides | NH₄OH, 130°C | 10 min | High | nih.gov |
A central tenet of green chemistry is the replacement of hazardous substances with safer alternatives. In the context of synthesizing this compound, this involves substituting toxic organic solvents like DMF, benzene, or chlorinated hydrocarbons with green solvents such as water, ethanol, or supercritical CO₂. ijiras.com
Furthermore, the choice of reagents is critical. For instance, in the reduction of a nitro precursor, traditional methods often use stoichiometric amounts of metals like iron or tin in strong acid, which generates significant metallic waste. nsf.gov Greener alternatives include catalytic hydrogenation with a recyclable catalyst or using more benign reducing agents. Similarly, replacing toxic reagents like acetic anhydride with catalysts that allow the use of acetic acid for acetylation steps aligns with green principles by improving atom economy and reducing waste. ijtsrd.com The use of readily available and non-toxic catalysts, such as certain magnesium salts, can further enhance the eco-friendliness of the synthesis. ijtsrd.com
Electrophilic Aromatic Substitution Reactions on the Aniline Ring System
The aniline ring is generally highly activated towards electrophilic aromatic substitution. However, in this compound, the amino group is protonated to an anilinium ion (-NH3+). This anilinium group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Conversely, the ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its resonance electron-donating effect. The chloro group (-Cl) is deactivating but also an ortho-, para-director.
Given the powerful activating and directing effect of the ethoxy group, substitution is most likely to occur at the positions it strongly activates, which are not sterically hindered. Therefore, the primary sites for electrophilic attack are predicted to be positions 4 and 6.
| Position | Directing Effect of -NH3+ (at C1) | Directing Effect of -OEt (at C2) | Directing Effect of -Cl (at C3) | Predicted Outcome |
| 4 | - | Para (activating) | - | Major Product |
| 5 | Meta (deactivating) | - | Ortho (deactivating) | Minor Product |
| 6 | - | Ortho (activating) | - | Major Product |
This table provides a qualitative prediction of the directing effects of the substituents on electrophilic aromatic substitution.
Nucleophilic Reactions and Substitutions
Nucleophilic reactions involving this compound can be categorized into two main types: those involving the displacement of a substituent on the aromatic ring and those involving the amine functionality.
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In this compound, the presence of the deactivating anilinium group could slightly facilitate such reactions, but generally, harsh conditions would be required for the displacement of the chloro group by nucleophiles.
The primary amino group of 3-chloro-2-ethoxyaniline (after neutralization of the hydrochloride salt) is nucleophilic and can undergo a variety of reactions. These include acylation, alkylation, and diazotization.
Acylation: The amine can react with acyl halides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield N-(3-chloro-2-ethoxyphenyl)acetamide.
Alkylation: The amine can be alkylated by alkyl halides, although over-alkylation to secondary and tertiary amines is common.
Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would lead to the formation of a diazonium salt. This diazonium salt is a versatile intermediate that can undergo a wide range of Sandmeyer and related reactions to introduce a variety of functional groups in place of the original amino group.
| Reaction Type | Reagents | Typical Product |
| Acylation | Acetyl chloride, base | N-(3-chloro-2-ethoxyphenyl)acetamide |
| Diazotization | NaNO2, HCl (0-5 °C) | 3-chloro-2-ethoxyphenyl)diazonium chloride |
| Sandmeyer (from diazonium salt) | CuCl/HCl | 1,2-dichloro-3-ethoxybenzene |
| Sandmeyer (from diazonium salt) | CuBr/HBr | 1-bromo-2-chloro-3-ethoxybenzene |
| Sandmeyer (from diazonium salt) | CuCN/KCN | 2-chloro-6-ethoxybenzonitrile |
This table illustrates some of the potential transformations of the amine functionality.
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline moiety is susceptible to both oxidation and reduction reactions, which can lead to a variety of products depending on the reagents and reaction conditions.
Aromatic amines are easily oxidized, and the oxidation of anilines can be complex, often leading to polymeric products (aniline black). Controlled oxidation can, however, yield specific products. For instance, oxidation with mild oxidizing agents could potentially lead to the formation of nitroso, nitro, or even azo compounds, although the presence of other substituents will influence the reaction's outcome. The specific oxidation products of 3-chloro-2-ethoxyaniline have not been extensively reported in the literature, but analogies can be drawn from the oxidation of other substituted anilines.
An in-depth examination of the chemical behavior of this compound reveals a versatile reactivity profile, governed by the interplay of its amine, chloro, and ethoxy functional groups. The inherent electronic and steric properties of these substituents dictate the compound's participation in a range of chemical transformations and functional group interconversions.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.
For 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride, the analysis would be performed on the protonated parent molecule, [M+H]⁺, which corresponds to the 3-Chloro-2-ethoxyaniline cation. The experimentally measured mass is then compared to the theoretically calculated mass for the expected formula, C₈H₁₁ClNO⁺. The close agreement between the experimental and calculated values, typically within a few parts per million (ppm), serves as strong evidence for the compound's elemental composition.
Table 1: Illustrative HRMS Data for the Cation of 3-Chloro-2-ethoxyaniline hydrochloride
| Parameter | Value |
|---|---|
| Molecular Formula (Cation) | C₈H₁₁ClNO⁺ |
| Calculated m/z | 186.0524 |
| Observed m/z | 186.0521 |
| Mass Difference (ppm) | -1.61 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the structure of organic molecules in solution. rsc.orgbbhegdecollege.com While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced multi-dimensional techniques are required for unambiguous assignment of all atoms and their connectivity.
Two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for a step-by-step construction of the molecular framework. walisongo.ac.idyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For 3-Chloro-2-ethoxyaniline, COSY would show correlations between the protons of the ethyl group (the -CH₂- and -CH₃ protons) and among the protons on the aromatic ring. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). youtube.comsdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com It is crucial for connecting molecular fragments, such as linking the ethyl group to the aromatic ring via the oxygen atom and establishing the relative positions of substituents on the ring.
Table 2: Expected ¹H-¹H COSY Correlations for 3-Chloro-2-ethoxyaniline
| Proton (δ, ppm) | Correlates With Proton (δ, ppm) | Comment |
|---|---|---|
| ~4.1 (OCH₂) | ~1.4 (CH₃) | ³J coupling within the ethyl group |
| ~7.0 (Ar-H) | ~6.8 (Ar-H) | ³J coupling between adjacent aromatic protons |
| ~6.8 (Ar-H) | ~6.9 (Ar-H) | ³J and ⁴J coupling between aromatic protons |
Table 3: Expected ¹H-¹³C HMBC Correlations for 3-Chloro-2-ethoxyaniline
| Proton (δ, ppm) | Correlates With Carbon (δ, ppm) | Comment |
|---|---|---|
| ~4.1 (OCH₂) | ~14 (CH₃) | ²J coupling |
| ~4.1 (OCH₂) | ~145 (Ar-C-O) | ²J coupling, connecting ethyl group to the ring |
| ~1.4 (CH₃) | ~65 (OCH₂) | ²J coupling |
| ~7.0 (Ar-H) | Multiple Ar-C signals | ²J and ³J correlations establishing substituent positions |
While solution NMR describes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics in the crystalline solid. mdpi.com For hydrochloride salts of active pharmaceutical ingredients, ssNMR is particularly valuable. rsc.orgresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. The observed chemical shifts in the solid state can differ from those in solution, reflecting the effects of the crystal packing environment. Furthermore, ssNMR can be used to distinguish between different polymorphic forms, as even subtle changes in the crystal lattice can lead to distinct spectra. rsc.orgnih.gov For this compound, ssNMR could reveal details about the conformation of the ethoxy group and the local environment of the chloride ion relative to the protonated amine. nih.gov
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. mdpi.com It provides a complete picture of the molecular geometry, conformation, and the arrangement of molecules within the crystal lattice. nih.govresearchgate.netnih.gov
An SCXRD analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data confirms the connectivity established by NMR and reveals the preferred conformation of the molecule in the solid state. For instance, the orientation of the ethoxy group relative to the plane of the benzene (B151609) ring and the geometry around the protonated nitrogen atom would be determined with high precision.
Table 4: Hypothetical Crystallographic and Structural Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 105° |
| C-Cl Bond Length | ~1.74 Å |
| C-N Bond Length | ~1.46 Å |
| C-O-C Bond Angle | ~118° |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Vibrational Analysis
The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the primary amine hydrochloride, the chloro and ethoxy substituents, and the aromatic ring.
Key Expected Vibrational Modes:
N-H Vibrations: The hydrochloride salt of the primary amine will show broad and strong absorptions in the FT-IR spectrum, typically in the range of 2500-3200 cm⁻¹, corresponding to the stretching vibrations of the -NH₃⁺ group. Bending vibrations for this group are expected in the 1500-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group (-OCH₂CH₃) will be observed in the 2850-3000 cm⁻¹ range.
C-N Vibrations: The C-N stretching vibration of the aromatic amine is expected in the region of 1250-1350 cm⁻¹.
C-O Vibrations: The asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group are characteristic and typically appear as strong bands in the 1200-1275 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
C-Cl Vibrations: The C-Cl stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹, and can be sensitive to the substitution pattern on the aromatic ring.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region.
A hypothetical data table of expected vibrational frequencies for "this compound" is presented below, based on the analysis of related molecules.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| -NH₃⁺ Stretching | 2500 - 3200 | FT-IR |
| Aromatic C-H Stretching | 3000 - 3100 | FT-IR/Raman |
| Aliphatic C-H Stretching (ethoxy) | 2850 - 3000 | FT-IR/Raman |
| C=C Aromatic Ring Stretching | 1400 - 1600 | FT-IR/Raman |
| -NH₃⁺ Bending | 1500 - 1600 | FT-IR |
| C-N Stretching | 1250 - 1350 | FT-IR/Raman |
| Asymmetric C-O-C Stretching | 1200 - 1275 | FT-IR/Raman |
| Symmetric C-O-C Stretching | 1020 - 1075 | FT-IR/Raman |
| C-Cl Stretching | 600 - 800 | FT-IR/Raman |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable to reaction mechanisms)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of "this compound," EPR spectroscopy would be particularly relevant for investigating reaction mechanisms where radical intermediates are proposed or suspected.
The electrochemical or chemical oxidation of aniline (B41778) and its derivatives is known to proceed through the formation of a radical cation as the initial step. This radical cation can then undergo further reactions, such as dimerization or polymerization. The presence of both an electron-donating ethoxy group and an electron-withdrawing chloro group on the aniline ring will influence the stability and reactivity of the corresponding radical intermediate.
Applicability to Reaction Mechanisms:
Oxidative Polymerization: During the oxidative polymerization of "this compound," EPR spectroscopy could be employed to detect the formation of the initial anilinyl radical cation and any subsequent radical species involved in the chain propagation steps.
Photochemical Reactions: In photochemical reactions involving this compound, EPR could identify transient radical intermediates formed upon photoexcitation.
Advanced Oxidation Processes: When subjected to advanced oxidation processes, such as those involving hydroxyl radicals, "this compound" can form various radical species that could be trapped and identified using EPR in conjunction with spin trapping agents.
While no specific EPR studies on "this compound" have been reported, the general principles of radical formation in aniline derivatives are well-established. An EPR study would provide valuable information on the electronic structure and delocalization of the unpaired electron within the radical cation, offering insights into the influence of the chloro and ethoxy substituents.
Other Advanced Spectroscopic and Analytical Techniques
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" would be expected to correspond to π → π* transitions within the substituted benzene ring. The position and intensity of the absorption bands are sensitive to the nature and position of the substituents.
Based on data for related compounds such as 3-chloroaniline (B41212) and 2-ethoxyaniline, the UV-Vis spectrum of "this compound" in a suitable solvent is expected to show two main absorption bands.
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π* (Benzenoid) | ~240-250 | Substituted Benzene Ring |
| π → π* (Benzenoid) | ~290-300 | Substituted Benzene Ring |
The ethoxy group, being an auxochrome, is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted aniline. The chloro group may have a smaller effect on the absorption wavelength. The protonation of the amino group in the hydrochloride salt will likely lead to a blue shift (hypsochromic shift) compared to the free base, as the -NH₃⁺ group is less effective at donating electrons to the aromatic ring.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for characterizing the morphology and microstructure of materials derived from "this compound," particularly polymers. For instance, if this compound is used as a monomer for the synthesis of a conducting polymer, SEM and TEM can reveal important information about the polymer's surface topography, particle size and shape, and internal structure.
TEM Analysis: TEM allows for the visualization of the internal structure of the derived material at a much higher resolution than SEM. For a polymeric material, TEM could be used to observe the arrangement of polymer chains, the presence of crystalline or amorphous regions, and the dispersion of any additives or fillers within the polymer matrix.
Studies on polymers derived from similar substituted anilines have shown a range of morphologies, from nanofibrous networks to granular aggregates, depending on the polymerization conditions. It is expected that the morphology of polymers derived from "this compound" would also be highly dependent on factors such as the oxidant used, the reaction temperature, and the pH of the medium.
Electrochemical techniques, particularly cyclic voltammetry (CV), are crucial for investigating the redox properties of "this compound." CV can provide information on the oxidation potential of the compound, the reversibility of the redox processes, and the formation of polymeric films on the electrode surface.
The electrochemical behavior of substituted anilines is well-documented. The oxidation of the aniline moiety is the primary electrochemical process. The potential at which this oxidation occurs is influenced by the electronic effects of the substituents on the aromatic ring.
Oxidation Potential: The ethoxy group is an electron-donating group, which is expected to lower the oxidation potential of the aniline, making it easier to oxidize compared to unsubstituted aniline. Conversely, the chloro group is electron-withdrawing, which would increase the oxidation potential. The net effect on the oxidation potential of "this compound" will depend on the interplay of these opposing electronic effects and their positions on the ring.
Electropolymerization: Repeated cycling of the potential during a CV experiment can lead to the formation of a conducting polymer film on the electrode surface. The growth of this film can be monitored by the increase in the peak currents with each cycle. The electrochemical properties of the resulting poly(3-chloro-2-ethoxyaniline) film, such as its conductivity and stability, can also be investigated using electrochemical methods.
Based on studies of other substituted anilines, the initial oxidation is expected to be an irreversible process due to the rapid follow-up chemical reactions of the generated radical cation, leading to polymerization.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Energetic Properties
Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule at the atomic level. For 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride, these methods would provide a detailed picture of its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 3-Chloro-2-ethoxyaniline hydrochloride would begin with a geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This involves finding the lowest energy conformation of the molecule, which dictates its physical and chemical properties.
Once the optimized geometry is obtained, the charge distribution across the molecule can be analyzed. This would reveal the partial charges on each atom, indicating which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen of the aniline (B41778) group and the oxygen of the ethoxy group are expected to be regions of negative charge, while the attached hydrogen atoms and the carbon atom bonded to chlorine would likely carry a partial positive charge.
Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be calculated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the N-H bonds in the aniline group, the C-Cl bond, or the C-O-C bonds of the ethoxy group. This allows for a detailed assignment of the experimental vibrational spectra.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value Range |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 6.5-7.5, Ethoxy Protons (CH₂): 3.8-4.2, Ethoxy Protons (CH₃): 1.2-1.6, Amino Protons: 4.0-5.0 |
| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 110-150, Ethoxy Carbon (CH₂): 60-70, Ethoxy Carbon (CH₃): 10-20 |
This table is illustrative and based on typical values for similar functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and electrophilicity. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations typically focus on a single, optimized molecular structure, molecules in reality are flexible and can adopt various shapes or conformations. Molecular dynamics (MD) simulations are a computational method used to study the motion of atoms and molecules over time.
An MD simulation of this compound would allow for the exploration of its conformational space. This would be particularly useful for understanding the flexibility of the ethoxy group and the orientation of the aniline group relative to the benzene (B151609) ring. By simulating the molecule's behavior over a period of time, it is possible to identify the most stable and frequently occurring conformations, as well as the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or in solution.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. For this compound, this could involve studying its synthesis or its reactions with other chemical species.
By mapping out the potential energy surface of a reaction, computational methods can identify the transition states (the highest energy points along the reaction pathway) and any intermediates (stable species formed during the reaction). The energy of the highest transition state determines the activation energy of the reaction, which in turn governs the reaction rate. The step with the highest activation energy is known as the rate-determining step.
For a potential reaction involving this compound, computational studies could elucidate the precise sequence of bond-breaking and bond-forming events. This would provide a level of detail that is often difficult to obtain through experimental methods alone, offering a deeper understanding of the reaction's kinetics and thermodynamics.
Computational Design of Regio- and Stereoselective Syntheses
The computational design of synthetic routes for complex molecules like this compound is a burgeoning field in modern chemistry. Theoretical models can predict the feasibility and selectivity of various reaction pathways, thereby guiding experimental efforts. For a polysubstituted aniline such as this, controlling the regioselectivity of further reactions is paramount.
Computational approaches, particularly those based on density functional theory (DFT), can be employed to model potential transition states of subsequent reactions, such as electrophilic aromatic substitution or N-alkylation. By calculating the activation energies of different pathways, chemists can predict the most likely site of reaction. For instance, the electronic character of the benzene ring in 3-Chloro-2-ethoxyaniline is influenced by the interplay between the electron-donating ethoxy and amino groups, and the electron-withdrawing chloro group. Computational models can precisely quantify the electron density at each carbon atom of the aromatic ring, thus predicting the most probable positions for electrophilic attack.
Similarly, in designing stereoselective syntheses of derivatives, computational tools can model the interaction of the aniline with chiral catalysts or reagents. By calculating the energies of the diastereomeric transition states, it is possible to predict the enantiomeric excess that can be expected from a particular reaction, guiding the choice of the optimal chiral auxiliary or catalyst.
Structure-Reactivity Relationship (SRR) Studies
The structure-reactivity relationship of this compound is fundamentally dictated by the electronic and steric effects of its substituents. The amino, ethoxy, and chloro groups each impart distinct properties to the molecule, influencing its reactivity in various chemical transformations.
Correlation of Electronic and Steric Parameters with Observed Reactivity
Computational chemistry provides a powerful toolkit for quantifying these effects. Properties such as the calculated pKa, logP, and polar surface area can be correlated with observed reaction rates and equilibrium constants.
| Property | Value |
|---|---|
| pKa (strongest basic) | 2.93 |
| logP | 2.59 |
| Polar Surface Area | 47.34 Ų |
| Water Solubility | 1.34 g/L |
Steric parameters also play a crucial role in the reactivity of this molecule. The ethoxy group at the 2-position, in particular, can exert significant steric hindrance, potentially blocking or slowing down reactions at the adjacent amino group or the neighboring positions on the aromatic ring. Computational methods can be used to calculate steric descriptors, such as van der Waals volumes and surfaces, to quantify this hindrance and correlate it with experimental reactivity data.
Prediction of New Reactions and Derivatives
Based on the understanding of its structure-reactivity relationship, it is possible to predict new reactions and derivatives of this compound. For example, the nucleophilicity of the amino group, while moderated by the adjacent ethoxy group's steric bulk and the chloro group's inductive effect, should still allow for a range of reactions such as acylation, alkylation, and diazotization.
Computational models can be used to explore the feasibility of these and other novel reactions. By calculating reaction enthalpies and activation energies, it is possible to screen potential reaction partners and conditions in silico, identifying promising candidates for experimental investigation. For instance, the synthesis of novel heterocyclic compounds derived from this compound could be explored computationally by modeling various cyclization strategies. The electronic properties of the predicted derivatives can also be calculated to assess their potential for applications in areas such as pharmaceuticals, dyes, or materials science.
| Parameter | Predicted Influence |
|---|---|
| Electrophilic Aromatic Substitution | Activated by ethoxy and amino groups, directed to positions 4 and 6. Chloro group deactivates. |
| Nucleophilicity of Amino Group | Moderate, influenced by steric hindrance from the ethoxy group and electronic effects. |
| Diazotization Potential | Feasible, allowing for subsequent Sandmeyer-type reactions. |
| Oxidation Potential | Susceptible to oxidation, typical for anilines. |
Applications As a Key Synthetic Intermediate in Organic Chemistry
Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems
The primary amino group and the substituted aromatic ring of 3-chloro-2-ethoxyaniline (B1612407) hydrochloride make it an ideal starting material for constructing more elaborate molecular architectures. The presence of the chloro and ethoxy substituents can influence the regioselectivity of cyclization reactions and can be retained in the final product to modulate its electronic and biological properties.
Building Block for Quinolines, Indoles, and Other Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are core structures in a vast number of natural products and synthetic drugs. nih.gov Substituted anilines are fundamental precursors for many of these systems.
Quinolines: The quinoline (B57606) scaffold is prevalent in numerous pharmaceuticals, including antimalarial and antibacterial agents. Several classic named reactions utilize anilines to construct the quinoline ring system. For instance, in the Skraup synthesis , an aniline (B41778) reacts with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline. pharmaguideline.com The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, another common route where a derivative of 3-chloro-2-ethoxyaniline could be employed. pharmaguideline.com More contemporary methods, such as the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes, offer a direct one-pot synthesis of polysubstituted quinolines. acs.orgorganic-chemistry.org The specific substitution on the 3-chloro-2-ethoxyaniline hydrochloride would be expected to yield a correspondingly substituted quinoline, offering a route to novel analogues.
Indoles: The indole (B1671886) ring is another critical motif in medicinal chemistry, famously found in neurotransmitters like serotonin (B10506) and in many alkaloid natural products. The most renowned method for its synthesis is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. rsc.orgwikipedia.orgbyjus.com this compound can be readily converted to its corresponding phenylhydrazine derivative, making it a suitable precursor for this reaction. This would lead to the formation of indoles with chloro and ethoxy groups on the benzene (B151609) ring. youtube.com Alternative modern approaches include palladium-catalyzed coupling reactions of o-haloanilines to form 2-alkenylanilines, which then undergo oxidative cyclization to yield the indole core. acs.org
The table below summarizes key synthetic methods for these heterocycles starting from aniline derivatives.
| Heterocycle | Synthetic Method | General Reactants | Potential Role of 3-Chloro-2-ethoxyaniline HCl |
| Quinoline | Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Aniline component |
| Quinoline | Friedländer Synthesis | 2-Aminoaryl ketone/aldehyde, Carbonyl compound | Precursor to the 2-aminoaryl ketone/aldehyde |
| Quinoline | Combes Synthesis | Aniline, 1,3-Dicarbonyl compound | Aniline component |
| Indole | Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Precursor to the required phenylhydrazine |
| Indole | Palladium-catalyzed Cyclization | o-Haloaniline, Alkene/Alkyne | o-Haloaniline component |
Formation of Schiff Bases and Related Imines for Diverse Applications
The reaction between the primary amine of this compound and a carbonyl compound (aldehyde or ketone) leads to the formation of an imine, commonly known as a Schiff base. edu.krdjetir.org This condensation reaction is typically straightforward, often requiring mild acid catalysis.
Schiff bases are not merely synthetic intermediates but also exhibit a range of biological activities and are crucial ligands in coordination chemistry. researchgate.net The imine C=N bond is a versatile functional group that can undergo further transformations. For example, reduction of the imine yields a secondary amine, while cycloaddition reactions can produce other heterocyclic systems, such as β-lactams (azetidin-2-ones), which are core components of many antibiotics. researchgate.netnih.gov The specific substituents on the Schiff bases derived from this compound can be used to fine-tune the properties of the resulting metal complexes or downstream synthetic products. ajol.info
Role in Azo Coupling Reactions for Dye Synthesis and Chromophore Development
Azo compounds, characterized by the R-N=N-R' functional group, form the largest class of synthetic dyes. The synthesis of these dyes typically involves a two-step process known as azo coupling. numberanalytics.comorganic-chemistry.org
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This compound, with its primary amino group, is an excellent substrate for this reaction, which is carried out in a cold, acidic solution (e.g., with sodium nitrite (B80452) and hydrochloric acid).
Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner, such as a phenol, naphthol, or another aniline, in an electrophilic aromatic substitution reaction to form the stable azo compound. wikipedia.org
The color of the resulting azo dye is determined by the extended conjugated system of the molecule. The chloro and ethoxy groups on the aniline precursor can act as auxochromes, modifying the color and properties (like lightfastness) of the final dye. By varying the coupling partner, a wide spectrum of colors can be achieved, making this compound a valuable intermediate in the dye and pigment industry. chemicalbull.comgoogle.com
Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The structural motifs derived from this compound are of significant interest in the development of new bioactive molecules. The presence of a chlorine atom is a common feature in many pharmaceuticals and agrochemicals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov
Pharmaceuticals: Many drugs contain substituted aniline or heterocyclic cores derived from them. For example, chloroanilines are used in the synthesis of pyrimidoazepine analogs and COX-2 inhibitors. The heterocycles discussed previously, such as quinolines and indoles, are central to drugs for treating malaria, bacterial infections, and neurological disorders. pharmaguideline.com The unique substitution pattern of this compound makes it a candidate for synthesizing novel drug analogues with potentially improved efficacy or a different pharmacological profile.
Agrochemicals: Substituted anilines are critical intermediates for a variety of herbicides and insecticides. For example, the structurally similar compound 3-chloro-2-methylaniline (B42847) is a key intermediate for the quinolinecarboxylic acid herbicide quinclorac, which is used to control weeds in rice fields. google.com This highlights the potential of this compound to serve as a precursor for new agrochemical agents, where the combination of the chloro and ethoxy groups could lead to compounds with desirable herbicidal or pesticidal activity.
Development of Specialized Reagents and Ligands
Beyond its role in constructing larger molecular frameworks, this compound can be modified to create specialized reagents and ligands for various chemical applications. The amino group can be functionalized to introduce other groups that can coordinate with metal ions.
Schiff bases derived from this aniline, as mentioned, are excellent ligands for forming stable complexes with transition metals. researchgate.net These metal complexes have applications in catalysis, serving as catalysts for oxidation, reduction, or carbon-carbon bond-forming reactions. The electronic properties of the ligand, influenced by the chloro and ethoxy substituents, can modulate the catalytic activity and selectivity of the metal center.
Potential Applications in Materials Science
Incorporation into Polymeric Materials via Polymerization Reactions
The primary route for integrating 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride into polymeric materials would be through oxidative polymerization, a common method for synthesizing polyaniline and its derivatives. wikipedia.org
The synthesis of polymers from 3-Chloro-2-ethoxyaniline would likely involve the chemical or electrochemical oxidation of the monomer. In chemical oxidative polymerization, an oxidizing agent such as ammonium (B1175870) persulfate is typically used in an acidic medium to facilitate the formation of polymer chains. rsc.org The presence of the ethoxy and chloro substituents on the aniline (B41778) ring is expected to influence the polymerization process and the resulting polymer's properties.
Copolymerization with other monomers, such as aniline or other substituted anilines, could be a strategic approach to tailor the final properties of the material. qscience.com For instance, copolymerizing with aniline could enhance conductivity, while copolymerization with monomers containing bulky side groups could improve solubility. rsc.org The reactivity ratios of the comonomers would be a critical factor in determining the composition and structure of the resulting copolymer. qscience.com
A hypothetical copolymerization of 3-Chloro-2-ethoxyaniline with aniline could be expected to yield a random copolymer, with the distribution of monomer units depending on their relative reactivities.
Table 1: Hypothetical Parameters for Synthesis of a Copolymer of Aniline and 3-Chloro-2-ethoxyaniline
| Parameter | Condition |
|---|---|
| Monomers | Aniline, 3-Chloro-2-ethoxyaniline |
| Oxidizing Agent | Ammonium Persulfate ((NH₄)₂S₂O₈) |
| Solvent | Acidic aqueous solution (e.g., HCl) |
| Temperature | 0-5 °C |
| Reaction Type | Oxidative Copolymerization |
This table is illustrative and based on general methods for polyaniline synthesis.
Following synthesis, the characterization of poly(3-chloro-2-ethoxyaniline) or its copolymers would be crucial to understand its structure and properties. Standard techniques for polymer characterization would be employed.
Spectroscopic Methods: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy would be used to confirm the chemical structure of the polymer, identifying characteristic peaks associated with the aromatic rings, amine groups, and the specific substituents.
Molecular Weight Determination: Gel permeation chromatography (GPC) would provide information on the average molecular weight and the molecular weight distribution of the polymer, which are key indicators of the polymerization efficiency.
Morphological Analysis: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) would be utilized to study the surface morphology and internal structure of the polymer, revealing features such as particle size, shape, and porosity.
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would assess the thermal stability of the polymer, determining its decomposition temperature and any phase transitions.
The presence of both chloro and ethoxy groups would likely result in a polymer with distinct properties compared to unsubstituted polyaniline. The ethoxy group might enhance solubility in organic solvents, while the chloro group could influence the electronic properties and interchain interactions. rsc.orgacs.org
Role in the Development of Functional Materials
The unique combination of substituents in 3-Chloro-2-ethoxyaniline hydrochloride suggests its potential in developing functional materials, particularly in the areas of conductive polymers and emissive systems.
Polyaniline is one of the most studied intrinsically conducting polymers. wikipedia.org The electrical conductivity of polyaniline derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. rsc.org
Electron-donating groups, such as the ethoxy group, can increase the electron density on the polymer backbone. Conversely, electron-withdrawing groups like chlorine can decrease it. The interplay of these two groups in poly(3-chloro-2-ethoxyaniline) would result in a moderate level of conductivity. It is generally observed that the introduction of substituents on the polyaniline backbone tends to decrease conductivity compared to the parent polyaniline due to steric effects that can disrupt the planarity and conjugation of the polymer chains. rsc.org
Table 2: Expected Electrical Conductivity of Substituted Polyanilines
| Polymer | Substituent Type | Expected Conductivity (S/cm) |
|---|---|---|
| Polyaniline | None | ~1-10 |
| Poly(o-ethoxyaniline) | Electron-donating | < 1 |
| Poly(m-chloroaniline) | Electron-withdrawing | 10⁻⁵ - 10⁻⁷ |
Data is compiled from general knowledge on polyaniline derivatives and is intended to be representative. rsc.orgsae.org
The resulting polymer would likely be a semiconductor, and its conductivity could be tuned by doping with acids, a hallmark of polyanilines. rsc.org
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. nih.gov This effect is often observed in molecules with rotatable aromatic rings. The restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up radiative channels, leading to enhanced fluorescence. acs.org
While there is no specific research on AIE properties of this compound, aniline derivatives are known to be part of larger molecular structures that exhibit AIE. The presence of substituents on the aniline ring can influence the molecular packing and intermolecular interactions in the solid state, which are critical for AIE. It is conceivable that a polymer or a specifically designed molecule incorporating the 3-chloro-2-ethoxyaniline moiety could exhibit AIE properties. The restricted rotation of the substituted phenyl rings within a polymer chain or in a crystalline aggregate could lead to enhanced emission.
Further research would be necessary to synthesize and characterize the photophysical properties of materials derived from 3-Chloro-2-ethoxyaniline to explore any potential AIE activity.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride is geared towards developing methods that are not only efficient in terms of yield and purity but also environmentally benign. Traditional multi-step syntheses of substituted anilines often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Therefore, a primary research goal is the design of novel synthetic pathways that adhere to the principles of green chemistry.
Key areas of investigation include:
Catalytic Hydrogenation: Exploring the use of advanced, highly selective, and reusable catalysts for the reduction of the corresponding nitroaromatic precursor, 2-chloro-1-ethoxy-3-nitrobenzene. Research will likely focus on catalysts that are effective under milder conditions (lower temperature and pressure) and are resistant to poisoning, which can be a challenge with chloro-substituted compounds.
Flow Chemistry: The application of continuous flow reactors offers significant advantages in terms of safety, scalability, and control over reaction parameters. Future research could focus on optimizing the synthesis of 3-Chloro-2-ethoxyaniline hydrochloride in a flow system, potentially integrating the reduction and salt formation steps into a single, streamlined process.
Alternative Reducing Agents: Investigating the use of more sustainable reducing agents to replace traditional metal-based reductants. This could include biocatalytic methods or electrochemical reduction, which can minimize the environmental impact of the synthesis.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Advanced Catalytic Hydrogenation | High efficiency, potential for catalyst recycling. | Catalyst deactivation, need for specialized equipment. |
| Continuous Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Initial setup costs, potential for channel clogging. |
| Biocatalysis/Electrochemical Reduction | Environmentally friendly, high selectivity. | Scalability, optimization of reaction conditions. |
Comprehensive Exploration of Novel Reactivity Patterns
Understanding the reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules. The electronic and steric effects of the chloro and ethoxy substituents on the aniline (B41778) ring are expected to impart unique reactivity. Future research will likely focus on a comprehensive exploration of its behavior in various chemical transformations.
Key research avenues include:
Electrophilic Aromatic Substitution: A detailed study of reactions such as halogenation, nitration, and sulfonation to understand the directing effects of the existing substituents. The interplay between the ortho-ethoxy group and the meta-chloro group will be of particular interest in determining the regioselectivity of these reactions.
Diazotization and Subsequent Reactions: The conversion of the amino group to a diazonium salt opens up a wide range of synthetic possibilities, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. A thorough investigation of these transformations will expand the synthetic utility of the title compound.
Cross-Coupling Reactions: Exploring the participation of the chloro-substituted aromatic ring in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form carbon-carbon and carbon-heteroatom bonds. This will enable the synthesis of a diverse array of derivatives.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide valuable insights and accelerate research and development.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus rationalizing its observed reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If the compound or its derivatives show biological activity, QSAR models can be developed to correlate their structural features with their activity. This can aid in the design of new analogues with improved properties.
Reaction Mechanism Simulation: Simulating the transition states and reaction pathways for various transformations of this compound. This can provide a deeper understanding of the reaction mechanisms and help in optimizing reaction conditions.
The following table outlines the potential impact of computational modeling on the study of this compound:
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties. | Guidance for synthetic planning, interpretation of experimental data. |
| QSAR Modeling | Correlation of structure with biological activity. | Rational design of new bioactive molecules. |
| Reaction Mechanism Simulation | Elucidation of reaction pathways. | Optimization of reaction conditions for higher yields and selectivity. |
Expanding Applications in Emerging Fields of Chemical Science
While the current applications of this compound may be limited, its unique substitution pattern suggests potential for use in a variety of emerging fields. Future research will focus on synthesizing derivatives and evaluating their properties for novel applications.
Potential areas for exploration include:
Materials Science: As a building block for the synthesis of novel organic electronic materials, such as conducting polymers or organic light-emitting diode (OLED) components. The electronic properties imparted by the substituents could be beneficial in these applications.
Medicinal Chemistry: Serving as a scaffold for the development of new pharmaceutical compounds. The chloro and ethoxy groups can influence the lipophilicity and metabolic stability of a molecule, which are important parameters in drug design.
Agrochemicals: Investigating its potential as a precursor for new herbicides or fungicides. Many commercial agrochemicals contain substituted aniline moieties.
The exploration of these new frontiers will be essential in unlocking the full potential of this compound in chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
